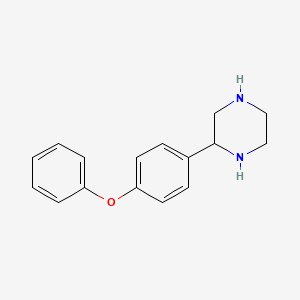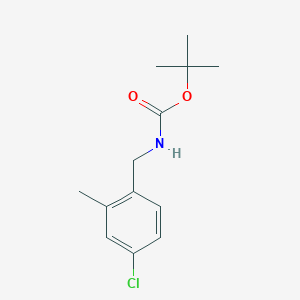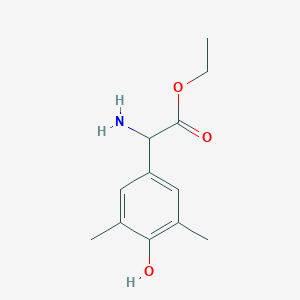
Ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and a hydroxy-substituted aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate typically involves the esterification of 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of 2-amino-2-(4-oxo-3,5-dimethylphenyl)acetate.
Reduction: Formation of ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)amine.
Substitution: Formation of nitro or halogen-substituted derivatives.
Applications De Recherche Scientifique
Ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. The aromatic ring may also participate in π-π interactions, further modulating its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-amino-2-(4-hydroxyphenyl)acetate: Lacks the dimethyl substitution on the aromatic ring.
Ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)propanoate: Contains a propanoate group instead of an acetate group.
Uniqueness
This compound is unique due to the presence of both hydroxy and amino groups on a dimethyl-substituted aromatic ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate |
InChI |
InChI=1S/C12H17NO3/c1-4-16-12(15)10(13)9-5-7(2)11(14)8(3)6-9/h5-6,10,14H,4,13H2,1-3H3 |
Clé InChI |
XRGBCMWQAQGUQN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC(=C(C(=C1)C)O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



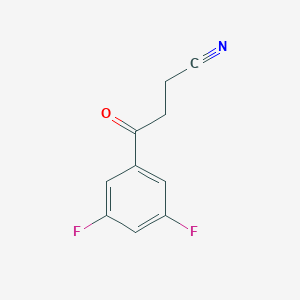
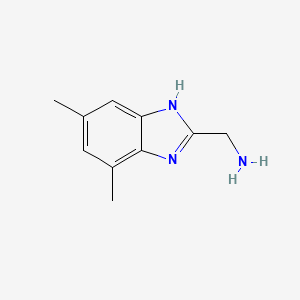
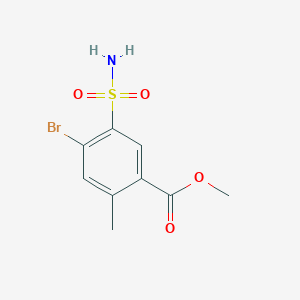
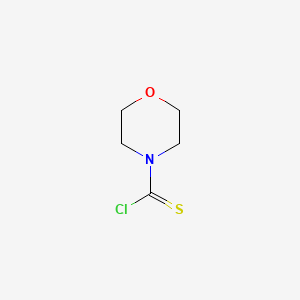
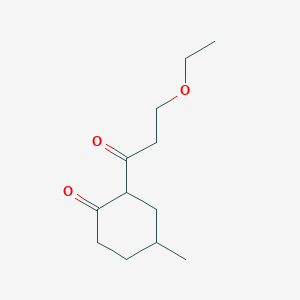
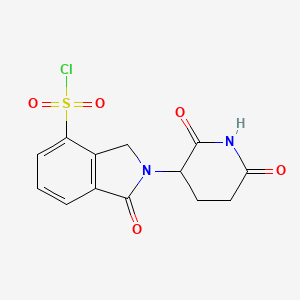

![bis(4-methylbenzene-1-sulfonic acid), N-methyl-4-(4-{[(4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}phenyl)carbamoyl]amino}phenoxy)pyridine-2-carboxamide](/img/structure/B15303232.png)
![2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15303248.png)

